![molecular formula C13H12N4O2S B1381155 7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1630906-56-7](/img/structure/B1381155.png)
7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Descripción general
Descripción
The compound “7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of pyrimidine . Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine, have been of great interest due to their diverse biological potential . These compounds exert their potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been described in numerous methods . For instance, new 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines were prepared through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives have been explored in various studies . For example, the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in t-butanol under reflux gave products identified as 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Facile Synthesis
A study by Bommeraa, Merugu, and Eppakayala (2019) developed a simple method for synthesizing a related compound, N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This highlights the compound's synthetic accessibility and potential for further chemical modifications (Bommeraa, Merugu, & Eppakayala, 2019).
Antimicrobial Activity
Mittal, Sarode, and Vidyasagar (2011) synthesized variants of the compound, demonstrating significant anti-bacterial and anti-fungal activities. This suggests potential applications in developing antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
Chemical and Physical Properties
NMR Data and Structural Analysis
A study by Sørum et al. (2010) provided detailed NMR data of N-substituted pyrrolo[2,3-d]pyrimidin-4-amines, essential for understanding the chemical structure and properties of related compounds (Sørum et al., 2010).
Synthesis Optimization
Research by Han et al. (2010) developed an efficient synthesis method for related compounds using microwave irradiation, highlighting potential for efficient large-scale production (Han et al., 2010).
Potential Therapeutic Applications
Antiviral Study
Balaraman, Nayak, Subbiah, and Elango (2018) synthesized derivatives of the compound, showing significantly higher antiviral activity than a structurally similar commercial drug against Newcastle disease virus (Balaraman et al., 2018).
Catalyst in Synthesis
The use of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst for synthesizing similar compounds, as explored by Khashi, Davoodnia, and Chamani (2014), demonstrates the compound's role in facilitating chemical reactions, potentially useful in pharmaceutical synthesis (Khashi, Davoodnia, & Chamani, 2014).
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been found to inhibit various kinases . These kinases play crucial roles in regulating cell cycles and transcriptions, making them promising targets for the treatment of various diseases .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the activity of various kinases . They achieve this by binding to the kinase, thereby preventing it from phosphorylating other proteins and disrupting the signal transduction pathways within the cell .
Biochemical Pathways
This disruption can lead to various downstream effects, such as the inhibition of cell division, survival, and apoptosis .
Pharmacokinetics
A study on a similar compound, n-phenyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine derivative, showed better pharmacokinetics and ability to inhibit interleukin 6 secretion in beas-2b cells than a compound developed by amgen .
Result of Action
Similar compounds have shown to display in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis . Moreover, a potent derivative of a similar compound was found to be non-cytotoxic to the Vero cell line .
Action Environment
It’s worth noting that the lipophilicity of similar compounds allows them to diffuse easily into cells . This property could potentially be influenced by environmental factors such as pH and temperature, which can affect the compound’s solubility and therefore its ability to reach its target within the cell.
Direcciones Futuras
The future directions for the research on “7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their structure-activity relationships (SARs) and the development of novel pyrimidine analogs possessing enhanced activities with minimum toxicity . The structural simplicity of this core makes it an attractive scaffold to explore SAR studies .
Propiedades
IUPAC Name |
7-(benzenesulfonyl)-N-methylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-14-12-11-7-8-17(13(11)16-9-15-12)20(18,19)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVSJQBXAGKDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=CN(C2=NC=N1)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201171888 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-methyl-7-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1630906-56-7 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-methyl-7-(phenylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-methyl-7-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1381072.png)
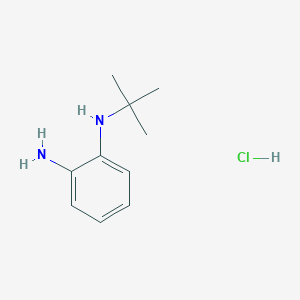
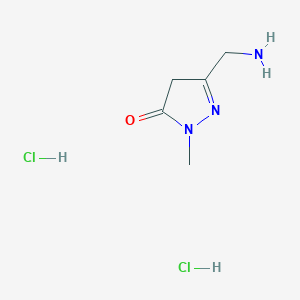
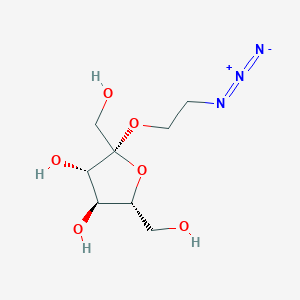
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B1381080.png)
![{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1381081.png)
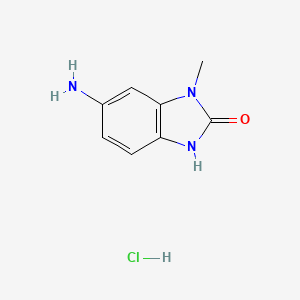

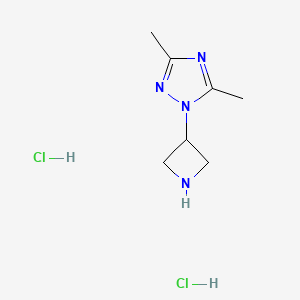
![3-[6-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrimidin-4-yl]prop-2-yn-1-ol](/img/structure/B1381088.png)
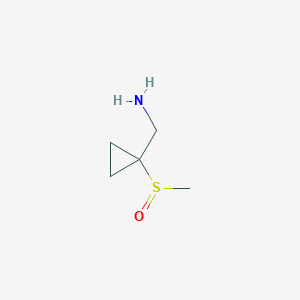
![3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381090.png)

